4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
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Overview
Description
4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that features a pyrimidine ring, a pyrrolidine ring, and a morpholine ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic synthesis. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the pyrrolidine and morpholine rings through various coupling reactions. Common reagents might include pyrimidine derivatives, pyrrolidine, and morpholine, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This might include the use of continuous flow reactors and other advanced industrial techniques.
Chemical Reactions Analysis
Types of Reactions
4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting various pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrimidine, pyrrolidine, and morpholine derivatives. Examples could be:
- 4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)piperidine
- 4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)azetidine
Uniqueness
The uniqueness of 4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine lies in its specific combination of functional groups and rings, which may confer unique biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
(4-pyrimidin-2-ylmorpholin-2-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c18-12(16-6-1-2-7-16)11-10-17(8-9-19-11)13-14-4-3-5-15-13/h3-5,11H,1-2,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJERUPCKDJZYHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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